molecular formula C19H21FN2O3 B5783944 1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine

1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine

Cat. No. B5783944
M. Wt: 344.4 g/mol
InChI Key: XTVBTHUSRGTZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It is commonly referred to as 4-F-PAT or 4'-fluoro-4-methoxy-N-(4-(2-methoxyphenyl)piperazin-1-yl)benzamide. This compound has gained significant attention in the scientific community due to its potential applications in research and development.

Scientific Research Applications

1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine has been used in various scientific research applications. One of the most significant applications of this compound is in the field of neuroscience. It has been shown to modulate the activity of serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. This compound has also been used to study the role of serotonin receptors in the development of psychiatric disorders such as depression and anxiety.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine involves the modulation of serotonin receptors. This compound acts as a partial agonist at the 5-HT1A receptor and a full agonist at the 5-HT2A receptor. The activation of these receptors leads to changes in the activity of various neurotransmitters, including dopamine and norepinephrine. These changes are thought to be responsible for the biochemical and physiological effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to increase the release of dopamine and norepinephrine in the brain, leading to increased locomotor activity and arousal. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. Additionally, this compound has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity for serotonin receptors. This compound is also readily available and can be synthesized using a simple and efficient method. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is the lack of data on its long-term effects and potential toxicity. Additionally, this compound may have different effects in humans compared to animal models, which may limit its translational potential.

Future Directions

There are several future directions for research on 1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine. One potential direction is to investigate its potential as a treatment for psychiatric disorders such as depression and anxiety. This compound has shown promising results in animal models, and further research is needed to determine its efficacy and safety in humans. Another potential direction is to investigate the role of this compound in the development and progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, future research could focus on developing new derivatives of this compound with improved potency and selectivity for specific serotonin receptor subtypes.
Conclusion
In conclusion, this compound is a chemical compound with significant potential for scientific research applications. Its synthesis method is efficient and straightforward, and it has been shown to modulate the activity of serotonin receptors, leading to various biochemical and physiological effects. While there are some limitations to using this compound in lab experiments, there are also several future directions for research that could lead to new insights into the role of serotonin receptors in health and disease.

Synthesis Methods

The synthesis of 1-[(4-fluorophenoxy)acetyl]-4-(4-methoxyphenyl)piperazine involves the reaction of 4'-fluoro-4-methoxybenzoyl chloride with 4-(2-methoxyphenyl)piperazine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields the desired compound in good yield and purity. This method has been reported in several scientific publications and has been used by researchers to synthesize this compound for various applications.

properties

IUPAC Name

2-(4-fluorophenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-24-17-8-4-16(5-9-17)21-10-12-22(13-11-21)19(23)14-25-18-6-2-15(20)3-7-18/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTVBTHUSRGTZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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